molecular formula C18H16N2 B11853210 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline CAS No. 88346-85-4

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline

Cat. No.: B11853210
CAS No.: 88346-85-4
M. Wt: 260.3 g/mol
InChI Key: YGBURENYSBRNFP-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is a complex organic compound that features a quinoline moiety attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 3,4-dimethylaniline with quinoline-2-carbaldehyde. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups

Major Products Formed

    Oxidation: Quinoline derivatives with various oxidation states

    Reduction: Hydrogenated quinoline compounds

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is not well-documented. compounds with similar structures often interact with biological targets through binding to specific receptors or enzymes, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Shares the quinoline moiety but lacks the aniline derivative.

    3,4-Dimethylaniline: Contains the aniline structure but without the quinoline attachment.

    Quinoline-2-carbaldehyde: A precursor in the synthesis of 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline.

Uniqueness

This compound is unique due to the combination of the quinoline and aniline moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88346-85-4

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C18H16N2/c1-13-7-9-16(11-14(13)2)19-12-17-10-8-15-5-3-4-6-18(15)20-17/h3-12H,1-2H3

InChI Key

YGBURENYSBRNFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2)C

Origin of Product

United States

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